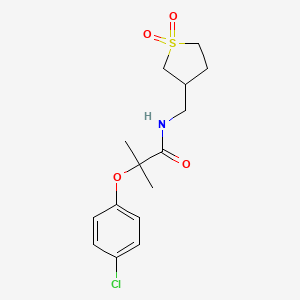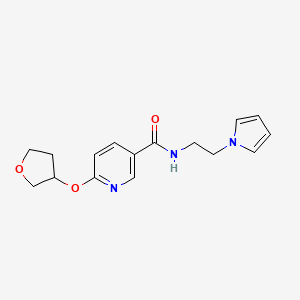
2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound “4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate” is available for purchase from chemical suppliers1. However, the specific reactions involving this compound are not mentioned in the source1.I apologize for the inconvenience. If you have any other questions or need assistance with a different topic, feel free to ask.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Environmental Impact of Chlorophenoxy Herbicides
Chlorophenoxy herbicides, which share a part of the chemical structure mentioned, have been extensively studied for their environmental impact. Research has delved into their toxicology, mutagenicity, and the implications for both human health and ecosystems. Studies have shown that chlorophenoxy herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used in agricultural practices and can reach natural environments, potentially affecting non-target species and leading to occupational risks, neurotoxicity, and resistance issues in targeted weed populations. These findings underscore the importance of monitoring and managing the use of such chemicals to mitigate adverse effects on the environment and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Removal Techniques
Given the persistence of chlorophenoxy herbicides in the environment, research has also focused on biodegradation and removal techniques. Microorganisms play a crucial role in the degradation process, offering a potential strategy for remediation. Studies suggest that leveraging microbial communities could aid in degrading these compounds, thus reducing their environmental footprint. This approach aligns with efforts to develop sustainable and eco-friendly methods to address contamination from pesticide use (Magnoli et al., 2020).
Sorption and Soil Interaction
The interaction between chlorophenoxy herbicides and soil components, including sorption processes, significantly affects their mobility, bioavailability, and ecological risk. Research in this area aims to understand how these herbicides bind to different soil minerals and organic matter, which is critical for predicting their fate in the environment and for developing strategies to limit their spread and impact on non-target areas (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,1-dioxothiolan-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,21-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-22(19,20)10-11/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLXXKLJINHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2670599.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2670601.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2670603.png)


![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2670614.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)

